molecular formula C16H16ClNO2 B3363380 (2-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine CAS No. 1021079-84-4

(2-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine

Cat. No.: B3363380
CAS No.: 1021079-84-4
M. Wt: 289.75
InChI Key: SDMAZUVUXSCFFK-UHFFFAOYSA-N
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Description

(2-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine is a chemical compound with the molecular formula C16H16ClNO2 and a molecular weight of 289.76 g/mol . This compound is characterized by the presence of a chlorophenyl group and a benzodioxepin moiety, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine typically involves the reaction of 2-chlorobenzaldehyde with 3,4-dihydro-2H-1,5-benzodioxepin-7-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid . The reaction mixture is heated to reflux for several hours, followed by cooling and recrystallization to obtain the pure product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (2-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for binding studies or as a probe for investigating biochemical pathways .

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of (2-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine stands out due to its specific combination of functional groups. The presence of both the chlorophenyl and benzodioxepin moieties imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(2-chlorophenyl)-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c17-13-5-2-1-4-12(13)16(18)11-6-7-14-15(10-11)20-9-3-8-19-14/h1-2,4-7,10,16H,3,8-9,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMAZUVUXSCFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C(C3=CC=CC=C3Cl)N)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine
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(2-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine
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(2-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine
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